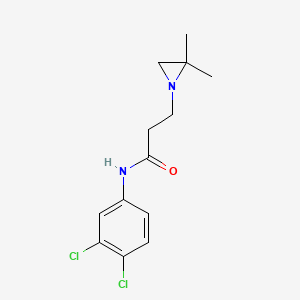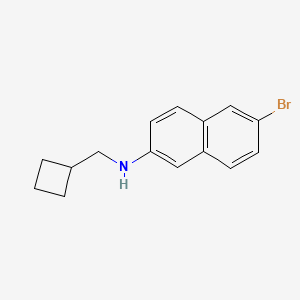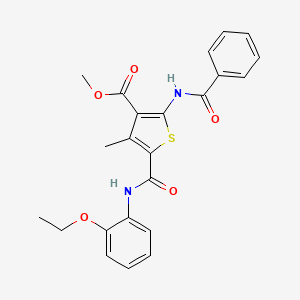
trans 4-(3-(Methylamino)-3-oxopropyl)cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans 4-(3-(Methylamino)-3-oxopropyl)cyclohexanecarboxylic acid: is an organic compound with the molecular formula C11H19NO3 It is a derivative of cyclohexanecarboxylic acid and contains a methylamino group and an oxopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans 4-(3-(Methylamino)-3-oxopropyl)cyclohexanecarboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanecarboxylic acid.
Functional Group Introduction:
Reaction Conditions: The reactions are carried out under controlled conditions, such as specific temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to carry out the reactions efficiently.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the oxopropyl group can be further oxidized to form different products.
Reduction: Reduction reactions can convert the oxopropyl group to a hydroxyl group.
Substitution: The methylamino group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Catalysts: Catalysts like palladium on carbon (Pd/C) are used to facilitate certain reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in organic synthesis to create more complex molecules.
- Employed in the study of reaction mechanisms and pathways.
Biology:
- Investigated for its potential role in biological systems and interactions with enzymes and proteins.
Medicine:
- Explored for its potential therapeutic applications, including its effects on various biological targets.
Industry:
- Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of trans 4-(3-(Methylamino)-3-oxopropyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: It can bind to enzymes and inhibit or activate their activity.
Modulate Pathways: It may modulate biochemical pathways by interacting with key proteins and receptors.
Cellular Effects: The compound can affect cellular processes such as signal transduction, gene expression, and metabolism.
Comparaison Avec Des Composés Similaires
trans-4-(Aminomethyl)cyclohexanecarboxylic acid: This compound is similar in structure but lacks the oxopropyl group.
trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid: This compound has a trifluoromethyl group instead of the methylamino group.
Uniqueness:
- The presence of both the methylamino and oxopropyl groups in trans 4-(3-(Methylamino)-3-oxopropyl)cyclohexanecarboxylic acid makes it unique and provides distinct chemical properties and reactivity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C11H19NO3 |
|---|---|
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
4-[3-(methylamino)-3-oxopropyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H19NO3/c1-12-10(13)7-4-8-2-5-9(6-3-8)11(14)15/h8-9H,2-7H2,1H3,(H,12,13)(H,14,15) |
Clé InChI |
BKPMVPQZDDUDBD-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)CCC1CCC(CC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Hexanoic acid, 6-[(3-methoxyphenyl)thio]-](/img/structure/B12069344.png)


![tert-butyl N-[4-(4-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12069364.png)



![1-Octadecanamine, N,N'-[dithiobis(2,2-dimethyl-2,1-ethanediyl)]bis-](/img/structure/B12069389.png)
